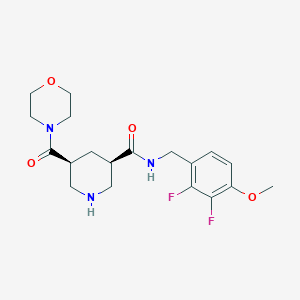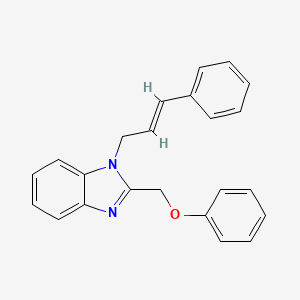![molecular formula C11H13ClF3N3OS B5591335 4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine is a useful research compound. Its molecular formula is C11H13ClF3N3OS and its molecular weight is 327.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0419954 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on thiomorpholine derivatives and their synthesis has shown potential antimicrobial applications. For instance, the synthesis and testing of thiomorpholine derivatives have highlighted their antimicrobial potential. Such studies involve the development of new bioactive molecules with lower toxicity and safer profiles, aiming at optimizing biological effects and ensuring consistent drug availability (D. Kardile, N. Kalyane, 2010). These compounds are synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, indicating their importance in drug development and therapeutic applications.
Molecular Structure and Vibrational Properties
Investigations into the crystal structure, vibrational properties, and Density Functional Theory (DFT) studies of thiomorpholine compounds contribute to our understanding of their molecular characteristics. For example, research on the synthesis, crystal structure, and vibrational properties of thiomorpholine derivatives provides foundational knowledge for further chemical and pharmaceutical studies (Hong Sun et al., 2021). These studies utilize techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction to determine the compounds' structures, contributing to the design of molecules with specific biological activities.
Synthesis of Pyrazoline and Pyrazole Derivatives
Research on the synthesis of pyrazoline and pyrazole derivatives, including those with trifluoromethyl groups, highlights the chemical versatility and potential applications of these compounds in developing therapeutic agents. The one-pot, four-component synthesis approach for creating dihydropyrano[2,3-c]pyrazoles demonstrates the efficiency and environmental friendliness of synthesizing such compounds (Chenfeng Zhou et al., 2016). These methodologies are significant for creating molecules with varied biological activities, including antimicrobial and potentially antitumor properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3OS/c1-7-9(12)10(11(13,14)15)16-18(7)6-8(19)17-2-4-20-5-3-17/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULGXUSTQDORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCSCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5591260.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5591267.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)
![4-{4-[4-(phenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5591303.png)
![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)
![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)

![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)
![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

